molecular formula C5H10O2 B1315204 2-isopropoxyacetaldehyde CAS No. 77342-92-8

2-isopropoxyacetaldehyde

Cat. No.: B1315204
CAS No.: 77342-92-8
M. Wt: 102.13 g/mol
InChI Key: JOFJLDMQBUWNGH-UHFFFAOYSA-N
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Description

2-isopropoxyacetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an acetaldehyde group attached to an isopropyl group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-isopropoxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of isopropanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the isopropyl group and the acetaldehyde.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-isopropoxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, [(Propan-2-yl)oxy]acetic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol, [(Propan-2-yl)oxy]ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed

    Oxidation: [(Propan-2-yl)oxy]acetic acid.

    Reduction: [(Propan-2-yl)oxy]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-isopropoxyacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-isopropoxyacetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenases, leading to its oxidation to the corresponding carboxylic acid. The compound can also participate in nucleophilic addition reactions, where the aldehyde group reacts with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

2-isopropoxyacetaldehyde can be compared with other similar compounds, such as:

    Ethyl acetate: Similar in that it contains an ester linkage, but differs in its functional groups and reactivity.

    Acetaldehyde: Lacks the isopropyl group and ether linkage, making it more reactive and less stable.

    Isopropyl alcohol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

2-propan-2-yloxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFJLDMQBUWNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505657
Record name [(Propan-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77342-92-8
Record name [(Propan-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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